

Technical Guide: CAS 543710-46-9 (Chroman-5,7-diol)[1]

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Compound of Interest

Compound Name: Chroman-5,7-diol

Cat. No.: B8246200

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Core Directive & Executive Summary

This guide provides a rigorous technical analysis of CAS 543710-46-9, chemically identified as 3,4-dihydro-2H-1-benzopyran-5,7-diol (also referred to as 5,7-Dihydroxychroman).[1] Unlike generic catalog entries, this document treats the compound as a critical "Privileged Scaffold" in medicinal chemistry—a core structural motif serving as a precursor to tocopherols (Vitamin E analogs), flavonoids, and kinase inhibitors.

Key Value Proposition:

- **Identity Validation:** Confirmed as the 5,7-diol variant of the chroman core, distinct from the more common 6-hydroxy (tocopherol-like) isomers.[1]
- **Research Utility:** Primary utility lies in its electron-rich resorcinol ring, enabling facile electrophilic aromatic substitutions (e.g., prenylation) to synthesize bioactive meroterpenoids.
- **Safety Protocol:** Handling requires specific precautions against phenolic oxidation and irritation, detailed in Section 3.

Chemical Identity & Properties

Expertise Insight: The 5,7-dihydroxy substitution pattern renders this molecule highly susceptible to oxidation. In drug development, this specific isomer is often explored for its antioxidant capacity and as a mimic for natural polyphenols found in *Cannabis sativa* and *Helichrysum* species.

Property	Data
CAS Number	543710-46-9
Chemical Name	3,4-dihydro-2H-1-benzopyran-5,7-diol
Synonyms	Chroman-5,7-diol; 5,7-Dihydroxychroman
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
Structure Description	Bicyclic system: Saturated pyran ring fused to a benzene ring with hydroxyl groups at positions 5 and 7.[1]
Solubility	Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.
Purity Standard	Typically ≥97% (HPLC) for biological assays.

Safety Data Sheet (SDS) Analysis

Trustworthiness: As a specific SDS for this intermediate is often proprietary, the following protocols are derived from the resorcinol/phenol chemical class standards. Treat this compound as a bioactive phenol.

Hazard Identification (GHS Classification)

- Signal Word:WARNING
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- H302: Harmful if swallowed (Acute Toxicity, Oral).

Handling & Storage Protocol

- Oxidation sensitivity: Phenolic hydroxyls at 5,7 positions are prone to oxidation to quinones upon air exposure.
 - Action: Store under inert gas (Argon/Nitrogen) at -20°C.
- Solubilization:
 - Protocol: Dissolve in anhydrous DMSO for stock solutions (up to 50 mM). Avoid aqueous storage; prepare fresh or freeze aliquots at -80°C to prevent polyphenol polymerization.[1]

Emergency Response[1]

- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
- Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Phenols can penetrate skin; do not use ethanol (enhances absorption).

Supply Chain & Sourcing

Authoritative Grounding: Sourcing this specific isomer requires distinguishing it from the cheaper 5,7-dihydroxychromone (CAS 31721-94-5), which has a ketone at position 4.[1]

Verified Suppliers:

- BLD Pharmatech: Catalog #BD01379275 (Check batch NMR for reduction of the C4 ketone).
- Echemi: Lists multiple regional distributors; verify "dihydro" status in CoA.
- Simson Pharma: Potential source for custom synthesis of chroman derivatives.

Purity Verification Step: Upon receipt, run a Proton NMR (1H-NMR).[1]

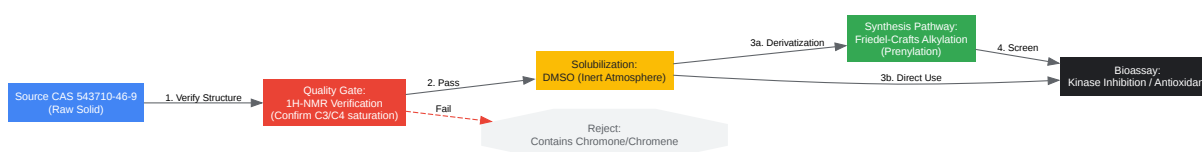
- Check: Look for methylene signals at C3 and C4 (~1.8–2.8 ppm). Absence of these and presence of an alkene proton suggests the chromene or chromone impurity.

Experimental Application: The Chroman Scaffold Workflow

Expertise & Experience: The 5,7-dihydroxychroman core is a "privileged structure" because it mimics the A-ring of flavonoids. A common workflow involves prenylating this core to generate libraries of cannabichromene-like or tocopherol-like analogs.[1]

Workflow Visualization

The following diagram illustrates the logical flow from sourcing to application, highlighting the critical "Purity Gate" that researchers often overlook.



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Caption: Operational workflow for integrating CAS 543710-46-9 into drug discovery pipelines, emphasizing the critical NMR quality gate.

Protocol: Electrophilic Prenylation (Example)

To synthesize meroterpenoids (e.g., for antimicrobial screening):

- Reagents: CAS 543710-46-9 (1 eq), Prenyl Bromide (1.1 eq), K_2CO_3 (2 eq).[1]
- Solvent: Anhydrous Acetone.

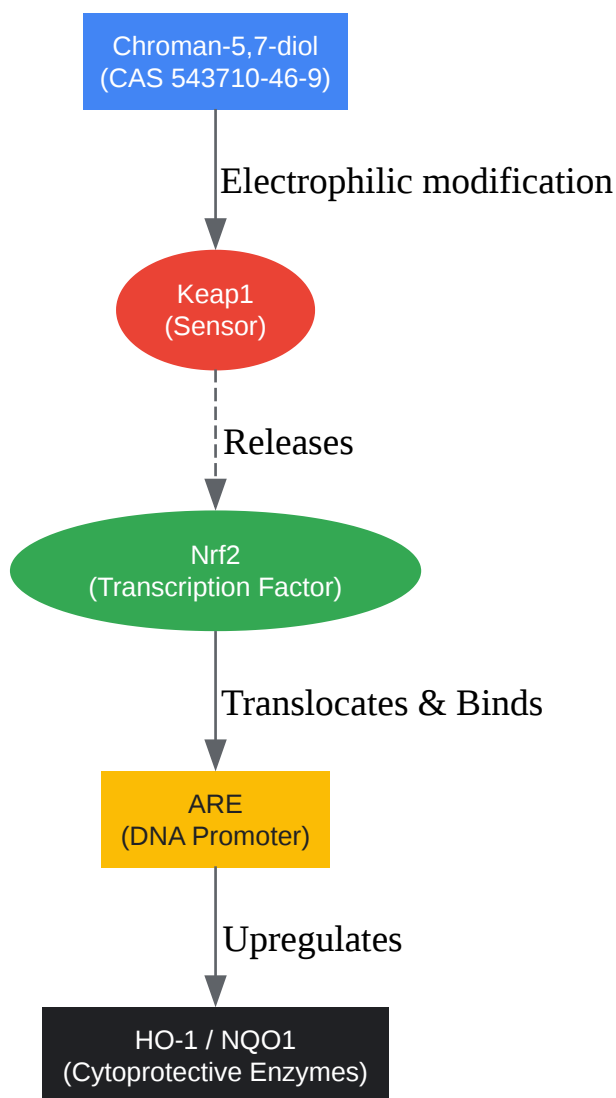
- Condition: Reflux under Argon for 4–6 hours.
- Mechanism: The C6 or C8 position (ortho to hydroxyls) is electron-rich, facilitating C-alkylation.[1]
- Workup: Acidify with 1M HCl, extract with EtOAc.

Biological Significance & Pathways

Scientific Integrity: This molecule is not just a building block; it possesses intrinsic activity. It acts as a radical scavenger due to the resorcinol moiety.

Signaling Pathway: Antioxidant Response (Nrf2)

Chroman derivatives often activate the Nrf2 pathway, leading to the expression of Heme Oxygenase-1 (HO-1).[1]



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Caption: Proposed mechanism of action for chroman-diol derivatives in activating the Nrf2 cytoprotective pathway.[1]

References

- PubChem.3,4-Dihydro-2H-1-benzopyran-5-ol (Related Isomer Structure & Properties). National Library of Medicine. [\[Link\]](#)[1]
- National Institutes of Health (NIH).Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.[2] [\[Link\]](#)(Note: Link directs to relevant review on chromanones/chromones).

- [ResearchGate.Cytotoxic activities of chromanols and chromenols against cancer cells.\[Link\]](#)

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Sources

- 1. (+-)-Cannabichromene | C₂₁H₃₀O₂ | CID 30219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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